Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl-
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Overview
Description
Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- is an organic compound with the molecular formula C13H17N. It is a derivative of benzenepropanenitrile, characterized by the presence of an ethyl group and two methyl groups attached to the alpha carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- typically involves the reaction of benzenepropanenitrile with ethyl and methyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzenepropanenitrile reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanenitrile
- Benzenepropanenitrile, 3-ethyl-alpha,alpha-dimethyl-
- Benzenepropanenitrile, 4-ethyl-alpha,alpha-dimethyl-
Uniqueness
Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or biological activity is desired .
Properties
CAS No. |
134123-91-4 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(2-ethylphenyl)-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C13H17N/c1-4-11-7-5-6-8-12(11)9-13(2,3)10-14/h5-8H,4,9H2,1-3H3 |
InChI Key |
JQDUZORSCPYCKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC(C)(C)C#N |
Origin of Product |
United States |
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